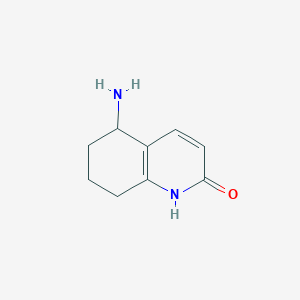
5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound that has been investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. It is related to huperzine A, a naturally occurring cholinesterase inhibitor, and has been designed to inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer's disease. The compound has shown in vitro activity and in vivo efficacy in reversing memory impairment in animal models .
Synthesis Analysis
The synthesis of 5-amino-5,6,7,8-tetrahydroquinolinones involves several steps, including the reduction of related compounds and the use of nitrogen-containing nucleophiles. An improved synthesis method for related compounds, such as 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, has been developed using aluminum hydride reduction . Additionally, a method for preparing amino-substituted tetrahydroquinolines via catalytic hydrogenation followed by acetamide hydrolysis has been described, yielding good to moderate results depending on the position of the acetamido substituent . A transformation of tetrahydro-2H-1-benzopyran-2,5-diones with hydrazides into corresponding 1-amino-tetrahydroquinoline-2,5-diones has also been reported .
Molecular Structure Analysis
The molecular structure of 5-amino-tetrahydroquinolinones and related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, a new fluorescent compound containing a 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile moiety was investigated for its structural parameters, spectroscopic properties, and electronic characteristics using density functional theory calculations .
Chemical Reactions Analysis
The chemical reactivity of 5-amino-tetrahydroquinolinones has been explored in the context of their potential as therapeutic agents. The spontaneous dynamic kinetic resolution of 8-amino-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, which provided insight into the racemization pathway of the compound . This type of reaction is important for understanding the behavior of such compounds under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-tetrahydroquinolinones have been extensively studied. The fluorescent compound mentioned earlier exhibited significant nonlinear optical properties, with a first-order hyperpolarizability greater than that of urea, indicating potential as a nonlinear optical (NLO) material. Its absorption and emission spectra were characterized in different solvents, and the interaction with solvents was investigated using solvatochromic methods . Additionally, the chemical reactivity indices and thermodynamic properties of these compounds have been evaluated to understand their stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One-Pot Synthesis Techniques : Siddekha et al. (2014) describe a one-pot, four-component synthesis of 2-amino-3-cyano-4-aryl-5-oxo-7,7-dimethyl-1,4,6,8-tetrahydroquinolines. This approach emphasizes operational simplicity and minimal environmental impact, which could be relevant for compounds related to 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one (Siddekha, Saleh Azzam, & Pasha, 2014).
Catalytic Hydrogenation Methods : Skupinska et al. (2002) describe a method for preparing amino-substituted tetrahydroquinolines, which includes catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines. This method could be adaptable for synthesizing derivatives of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Chemical Properties and Applications
Medicinal Chemistry Applications : Johnson et al. (2013) explore the synthesis of tetrahydroquinolines with trifluoromethyl groups, highlighting their value in medicinal chemistry due to the presence of a partially-saturated bicyclic ring and metabolically-stable CF(3) group. This study indicates potential applications in drug design and pharmacology for related compounds (Johnson, O'mahony, Edwards, & Duncton, 2013).
Antifungal Properties : Gholap et al. (2007) synthesized a series of tetrahydroquinoline derivatives and evaluated their antifungal properties. This suggests possible pharmaceutical applications for similar compounds in combating fungal infections (Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007).
Structural Studies
- Crystallographic Studies : Karczmarzyk et al. (2010) conducted a study on 5,6,7,8-tetrahydroquinoline 1-oxide, detailing its crystal structure and forming a three-dimensional network through hydrogen bonding. This research provides insights into the structural aspects of tetrahydroquinoline derivatives, which could be relevant for understanding the properties of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one (Karczmarzyk, Lipińska, Wysocki, Urbańczyk-Lipkowska, & Kalicki, 2010).
Propiedades
IUPAC Name |
5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h4-5,7H,1-3,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXVAVXEVFFVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

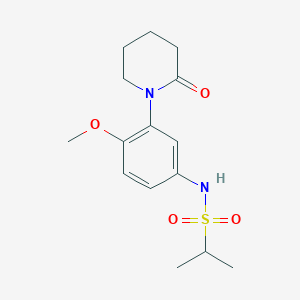
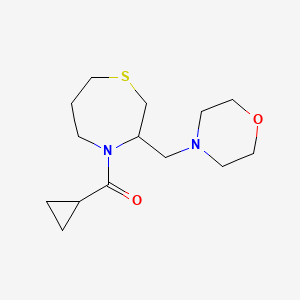
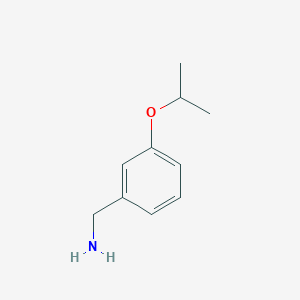
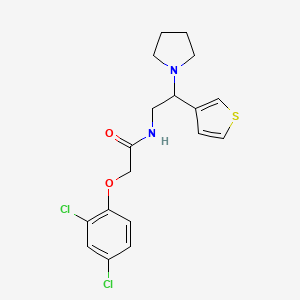

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)


![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)
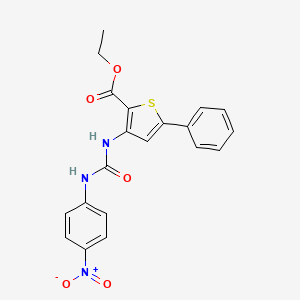


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)